molecular formula Dy2O3 B074326 Dysprosium oxide CAS No. 1308-87-8

Dysprosium oxide

Cat. No. B074326
CAS RN: 1308-87-8
M. Wt: 372.9982
InChI Key: GEZAXHSNIQTPMM-UHFFFAOYSA-N
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Patent
US05688480

Procedure details

A dysprosium oxide powder (Purity of 99.99%. Manufactured by Nippon Yttrium Co., Ltd.) and gamma aluminum (AKP-G15 manufactured by Sumitomo Chemical Co., Ltd.) were weighed so that a molar ratio of dysprosium to aluminum was 3:5, and mixed in isopropanol (WAKO JUNYAKU. Special Grade Chemical) with dispersing the powders by the application of ultrasonic wave, followed by removal of isopropanol by an evaporator and a vacuum dryer to obtain a mixed powder of dysprosium oxide and aluminum oxide. This powder was filled in a platinum vessel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2:1].[Dy+3:2].[O-2].[O-2].[Dy+3].[Al:6].[Dy]>C(O)(C)C>[O-2:1].[Dy+3:2].[O-2:1].[O-2:1].[Dy+3:2].[O-2:1].[Al+3:6].[O-2:1].[O-2:1].[Al+3:6] |f:0.1.2.3.4,8.9.10.11.12,13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Dy+3].[O-2].[O-2].[Dy+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Dy]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with dispersing the powders by the application of ultrasonic wave
CUSTOM
Type
CUSTOM
Details
followed by removal of isopropanol by an evaporator

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Dy+3].[O-2].[O-2].[Dy+3]
Name
Type
product
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.